METHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a bromophenyl group, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common method involves the condensation of 4-bromobenzaldehyde with cyanoacetamide to form an intermediate, which is then cyclized to produce the quinoline core. This intermediate is further reacted with methyl 2-aminobenzothiophene-3-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of METHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and other biological effects . The compound’s quinoline core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **M
Properties
Molecular Formula |
C26H24BrN3O3S |
---|---|
Molecular Weight |
538.5g/mol |
IUPAC Name |
methyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H24BrN3O3S/c1-33-26(32)22-16-5-2-3-8-20(16)34-25(22)30-18-6-4-7-19(31)23(18)21(17(13-28)24(30)29)14-9-11-15(27)12-10-14/h9-12,21H,2-8,29H2,1H3 |
InChI Key |
MDIFXAOMLRSRLG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Br)C(=O)CCC4 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Br)C(=O)CCC4 |
Origin of Product |
United States |
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